3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXOYQVFZFNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Bromo-4-Methoxyaniline N-Alkylation Derivatives
Part 1: Strategic Importance & Chemical Logic
The Scaffold in Medicinal Chemistry
3-Bromo-4-methoxyaniline (CAS 19056-41-8) is a "privileged scaffold" in modern drug discovery.[1] It serves as a bifunctional building block where the electronic push-pull dynamics create unique synthetic opportunities:
-
The Methoxy Group (C4): A strong electron-donating group (EDG) that increases the nucleophilicity of the amine, facilitating rapid initial alkylation.[1] It also serves as a hydrogen-bond acceptor in final drug candidates (e.g., Combretastatin A-4 analogs).[1]
-
The Bromine Atom (C3): An electron-withdrawing group (EWG) via induction, but more importantly, a synthetic handle.[1] It remains intact during mild N-alkylation conditions, allowing for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build complex heteroaromatic cores (e.g., Quinazoline kinase inhibitors).
The Challenge: Selectivity
The primary challenge in N-alkylating this scaffold is over-alkylation .[1] The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive donation of the newly added alkyl group.[1] This leads to inseparable mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salts.
Strategic Solution:
-
For Alkyl Groups: Avoid direct alkylation with halides. Use Reductive Amination (Method A).[1][2]
-
For Aryl Groups: Use Buchwald-Hartwig Cross-Coupling (Method B).[1]
-
For Methylation: Use controlled Direct Alkylation or reductive methods (Method C).[1]
Part 2: Decision Matrix & Reaction Pathways
The following decision tree guides the selection of the optimal synthetic route based on the desired "R" group.
Figure 1: Synthetic decision matrix for selecting the optimal N-alkylation strategy.[1]
Part 3: Detailed Experimental Protocols
Method A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)
Rationale: This method bypasses the formation of quaternary salts by proceeding through an imine intermediate.[1] Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough to reduce the imine selectively without reducing the aldehyde or the nitro/bromo groups on the scaffold.[1]
Protocol:
-
Imine Formation:
-
Charge a reaction vessel with 3-bromo-4-methoxyaniline (1.0 equiv) and the appropriate Aldehyde (1.0–1.1 equiv).[1]
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] DCE is preferred for solubility.[1]
-
Additive: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.[1]
-
Stir: Agitate at room temperature for 1–2 hours. Monitor via TLC (disappearance of aniline).[1]
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.
-
Note: Unlike NaBH₄, STAB does not require strictly anhydrous conditions, but an inert atmosphere (N₂) is good practice.
-
Time: Stir at room temperature for 4–16 hours.
-
-
Workup:
-
Purification:
Key Reference: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem. 1996, 61, 3849-3862. [1]
Method B: Buchwald-Hartwig Cross-Coupling (For N-Arylation)
Rationale: Direct nucleophilic aromatic substitution (SNAr) fails with electron-rich aryl halides.[1] Palladium catalysis is required to couple the aniline nitrogen to another aryl ring.[1]
Protocol:
-
Reagents:
-
Substrate: 3-bromo-4-methoxyaniline (1.0 equiv).
-
Coupling Partner: Aryl Bromide or Triflate (1.0–1.2 equiv).[1] Note: If coupling to the aniline nitrogen, the other partner must be the electrophile.
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.[1]
-
Ligand: BINAP or XPhos (2–4 mol%).[1] XPhos is superior for sterically hindered substrates.[1]
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).[1]
-
-
Conditions:
-
Purification:
Key Reference: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50. [2]
Method C: Direct Alkylation (Use with Caution)
Rationale: Only recommended for methylation or when reductive amination is impossible.[1] Requires strict stoichiometric control to prevent over-alkylation.[1]
Protocol:
-
Setup: Dissolve 3-bromo-4-methoxyaniline (1.0 equiv) in DMF or CH₃CN.
-
Base: Add K₂CO₃ (1.5 equiv) or DIPEA (1.2 equiv).[1]
-
Alkylation: Add Alkyl Halide (0.9–1.0 equiv) dropwise at 0 °C. Never use excess alkyl halide.
-
Optimization: If over-alkylation is observed, switch to a 2-step method: Acylation (with Acetyl Chloride)
Reduction (with Borane-DMS or LiAlH₄).[1]
Part 4: Data Summary & Troubleshooting
Comparative Analysis of Methods
| Feature | Reductive Amination (Method A) | Buchwald-Hartwig (Method B)[1][2] | Direct Alkylation (Method C) |
| Selectivity | High (Mono-alkylation) | High (Specific Coupling) | Low (Risk of Di-alkylation) |
| Reaction Conditions | Mild (RT, weak acid) | Harsh (Heat, Strong Base) | Variable (0 °C to Reflux) |
| Substrate Scope | Aldehydes/Ketones | Aryl Halides | Alkyl Halides |
| Yield (Typical) | 85–95% | 70–90% | 40–60% (Mono) |
| Primary Risk | Reduction of aldehyde to alcohol | Catalyst poisoning | Quaternary salt formation |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or old reagent | Use fresh NaBH(OAc)₃; ensure molecular sieves are used if imine formation is slow.[1] |
| Over-Alkylation (Method C) | Excess alkyl halide | Use 0.9 equivalents of alkyl halide; add dropwise at low temp.[1] |
| Pd Catalyst Death (Method B) | Oxidation of ligand | Degas solvents thoroughly (freeze-pump-thaw); use XPhos for stability.[1] |
| Inseparable Mixture | Similar polarity of products | Acetylate the crude mixture. The secondary amine becomes a tertiary amide (easy to separate), then hydrolyze back.[1] |
Part 5: Safety & Handling
-
Hazard Classification: 3-Bromo-4-methoxyaniline is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2) and potentially harmful if swallowed (Acute Tox. 4).[1]
-
Specific Reactivity: Avoid contact with strong oxidizing agents.[1] The bromo-methoxy motif is stable under standard ambient conditions but can degrade under intense UV light; store in amber vials.[1]
-
Waste Disposal: Palladium wastes (Method B) must be segregated for heavy metal disposal.[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
-
BenchChem. (2025).[1] Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Application Notes and Protocols.
-
National Center for Biotechnology Information.[1] (2025).[1][3][5][6][7] PubChem Compound Summary for CID 961083, 3-Bromo-4-methoxyaniline. PubChem.[1][7]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Molecular Attributes
This compound is a substituted aniline derivative. Its core structure consists of a methoxy- and bromo-substituted benzene ring with a cyclopropylmethyl amine substituent.
Molecular Formula and Weight
The chemical structure of this compound is derived from the combination of a 3-bromo-4-methoxyaniline core and an N-cyclopropylmethyl group.
-
Molecular Formula: C₁₁H₁₄BrNO
-
Molecular Weight: 272.14 g/mol
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | This compound |
Structural Representation
The two-dimensional structure of this compound is depicted below. This visualization highlights the spatial arrangement of the constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis Pathway
The synthesis of this compound can be approached through the reductive amination of 3-bromo-4-methoxybenzaldehyde with cyclopropylmethanamine or through the N-alkylation of 3-bromo-4-methoxyaniline with a cyclopropylmethyl halide. A common industrial method for preparing the 3-bromo-4-methoxyaniline precursor involves a three-step reaction of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene[1].
Synthesis of 3-bromo-4-methoxyaniline Precursor
A general procedure for the synthesis of 3-bromo-4-methoxyaniline from 2-bromo-4-nitroanisole involves the following steps[2]:
-
Suspend 2-bromo-4-nitroanisole (0.1 g, 0.43 mmol) in unstabilized 57% hydriodic acid (1.3 mL).
-
Heat the reaction mixture for 5 hours at 90 °C.
-
After the reaction is complete, cool the mixture and dilute it with ethyl acetate (5 mL).
-
Wash the diluted mixture sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 3-bromo-4-methoxyaniline.
Physicochemical Properties and Safety
Physicochemical Data of Structural Analogs
| Property | 3-bromo-4-methoxyaniline | N-cyclopropyl-4-methoxyaniline |
| Molecular Formula | C₇H₈BrNO[3] | C₁₀H₁₃NO[4] |
| Molecular Weight | 202.05 g/mol [3] | 163.22 g/mol [4] |
| Appearance | White to brown powder or crystals | Not specified |
| Melting Point | 60.0 to 64.0 °C | Not specified |
| CAS Number | 19056-41-8[3] | 263244-95-7[4] |
Safety and Handling
Based on the hazard classifications of similar compounds, this compound should be handled with caution. The precursor, 3-bromo-4-methoxyaniline, is classified as fatal if swallowed, in contact with skin, or if inhaled[3]. It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life[3].
Recommended safety precautions include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended[5].
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
Experimental Protocols
The following is a generalized experimental workflow for the synthesis and purification of substituted anilines, which can be adapted for this compound.
Caption: General workflow for the synthesis of N-alkylated anilines.
References
-
PubChem. 3-Bromo-4-methoxyaniline. [Link]
-
PubChem. N-cyclopropyl-4-methoxyaniline. [Link]
-
Jubilant Ingrevia Limited. 3-Bromo-4-methylaniline Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
-
LookChem. 3-Bromo-4-methoxyaniline. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]
- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
Sources
- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 2. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]
- 3. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
The 3-Bromo-4-Methoxyaniline Scaffold: A Privileged Core for Modern Drug Design
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The 3-bromo-4-methoxyaniline scaffold is one such "privileged" core, offering a unique combination of chemical reactivity, structural rigidity, and electronic properties that make it an invaluable starting point for drug discovery programs. Its utility is most prominently demonstrated in the design of kinase inhibitors and tubulin polymerization agents, two of the most critical target classes in oncology. The aniline nitrogen provides a crucial hydrogen bonding motif, essential for anchoring to the hinge region of kinase ATP-binding sites, while the bromine atom serves as a versatile synthetic handle for extensive structure-activity relationship (SAR) exploration via modern cross-coupling reactions. This guide provides a senior-level perspective on the strategic application of the 3-bromo-4-methoxyaniline core, detailing its synthesis, derivatization, and its role in the creation of targeted therapeutics.
The Strategic Value of the 3-Bromo-4-Methoxyaniline Core
The 3-bromo-4-methoxyaniline moiety is more than a simple building block; it is a carefully selected starting point for rational drug design. Its value stems from a confluence of physicochemical properties and synthetic accessibility.
-
Electronic and Steric Profile : The methoxy group at the 4-position is an electron-donating group, which modulates the pKa of the aniline nitrogen. This fine-tuning of basicity is critical for establishing optimal hydrogen bond interactions within enzyme active sites. The bromine atom at the 3-position introduces both steric bulk and an electron-withdrawing inductive effect, influencing the overall conformation and electronic landscape of the molecule.
-
Vector for SAR Exploration : The bromine atom is the scaffold's most powerful feature for lead optimization. It provides a specific, reactive site for introducing a wide array of chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the facile installation of aryl, heteroaryl, and amino substituents. This enables chemists to systematically probe the binding pocket of a biological target to enhance potency and selectivity.
-
Bioisosteric Relevance : The scaffold is a key component in many potent kinase inhibitors, often acting as a bioisostere for the adenine ring of ATP.[1][2] Its ability to mimic the hydrogen bonding pattern of adenine allows it to competitively bind to the ATP-binding site of kinases, a common mechanism for achieving potent enzyme inhibition.[3][4]
Synthetic Pathways and Core Derivatization
The utility of a scaffold is directly tied to the robustness and efficiency of its synthesis and subsequent derivatization. 3-Bromo-4-methoxyaniline can be prepared through several reliable routes, and its derivatization is dominated by powerful, modern synthetic methods.
Synthesis of the Core Scaffold
An efficient and scalable synthesis of 3-bromo-4-methoxyaniline often starts from commercially available p-fluoronitrobenzene. The process involves a three-step sequence: bromination, etherification (nucleophilic aromatic substitution of the fluorine), and nitro-group reduction.[5]
Key Derivatization Reactions: Building the Drug Candidate
Once the core is synthesized, the primary goal is to attach it to a suitable heterocyclic system (for kinase inhibitors) or another aryl ring (for tubulin inhibitors) and then explore the SAR at the bromine position.
Workflow for Kinase Inhibitor Synthesis:
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of the aniline scaffold to a heterocyclic core, a foundational step in synthesizing many kinase inhibitors.
Objective: To synthesize 4-(3-bromo-4-methoxyanilino)-6,7-dimethoxyquinazoline.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Bromo-4-methoxyaniline
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-bromo-4-methoxyaniline (1.1 eq).
-
Add isopropanol as the solvent (approx. 10 mL per mmol of the chloroquinazoline).
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate.
-
Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.
-
To obtain the free base, neutralize the solid with a saturated aqueous solution of sodium bicarbonate, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the diversification of the scaffold at the bromine position, a key step for SAR studies.
Objective: To synthesize a biaryl derivative from the bromo-intermediate.
Materials:
-
4-(3-Bromo-4-methoxyanilino)quinazoline intermediate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-intermediate, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Case Study: Application in Kinase Inhibitor Design
While no single FDA-approved drug contains the exact 3-bromo-4-methoxyaniline scaffold, its strategic value is powerfully demonstrated by the extensive SAR studies on closely related 4-anilinoquinazolines and 4-anilinopyrimidines. These studies consistently highlight the importance of the substituted aniline moiety for potent kinase inhibition.[3][6][7]
The aniline nitrogen and the N1 of the quinazoline ring act as a bidentate hydrogen bond clamp, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. The 3-bromo substituent often occupies a hydrophobic pocket, and its replacement via Suzuki coupling allows for the optimization of van der Waals interactions and the displacement of key water molecules to improve binding affinity.
Structure-Activity Relationship (SAR) Data
The following table presents representative data, adapted from studies on Bcr/Abl kinase inhibitors, illustrating how modifications to a core scaffold impact biological activity.[7][8] While the specific core is a 5-bromopyrimidine, the principles of SAR are directly translatable to derivatives of 3-bromo-4-methoxyaniline.
| Compound ID | R Group (at Bromo Position) | Bcr/Abl Kinase IC₅₀ (nM) | K562 Cell Line IC₅₀ (nM) |
| Lead-1 | 4-fluoro-phenylamino- | 15.6 | 25.4 |
| Lead-2 | 3-chloro-4-fluoro-phenylamino- | 8.2 | 15.6 |
| Lead-3 | 4-methoxy-phenylamino- | 25.1 | 41.2 |
| Lead-4 | 3,4,5-trimethoxy-phenylamino- | 4.3 | 9.8 |
| Dasatinib | (Reference Drug) | 1.1 | 3.1 |
Analysis:
-
Halogenation: The addition of a chloro group at the meta-position (Lead-2 vs. Lead-1) significantly improves potency, likely due to favorable interactions in a specific sub-pocket of the kinase.
-
Methoxy Substitution: A single methoxy group (Lead-3) is less effective than a fluoro group. However, the trimethoxy substitution pattern (Lead-4), a common motif in potent kinase inhibitors, dramatically increases activity, suggesting these groups engage in multiple beneficial interactions. This highlights the importance of exploring diverse substitution patterns at the aniline ring.
Case Study: Application in Tubulin Polymerization Inhibitors
The 3-bromo-4-methoxyaniline scaffold is also a recognized intermediate in the synthesis of analogs of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules.[9] Microtubules are essential components of the cytoskeleton, critical for cell division (mitosis). Inhibiting their dynamic polymerization and depolymerization leads to cell cycle arrest and apoptosis, making them a validated anticancer target.
In these analogs, the 3-bromo-4-methoxyaniline moiety typically serves as one of the two aryl rings connected by a bridge (e.g., an ethylene or a heterocyclic linker). The substitution pattern is crucial for binding to the colchicine-binding site on β-tubulin.
Conclusion and Future Perspectives
The 3-bromo-4-methoxyaniline scaffold represents a powerful and validated platform in drug discovery. Its inherent chemical features—a hydrogen-bonding aniline, a tunable electronic profile, and a synthetically versatile bromine handle—provide an ideal foundation for developing targeted therapies. Its demonstrated utility in creating potent inhibitors of both protein kinases and tubulin polymerization underscores its privileged status.
Future applications will likely involve leveraging this core in novel drug modalities. For instance, the bromine atom is an ideal attachment point for developing Proteolysis Targeting Chimeras (PROTACs), where the scaffold would serve as the warhead to bind a target protein for degradation. As our understanding of complex diseases continues to grow, versatile and strategically designed scaffolds like 3-bromo-4-methoxyaniline will remain essential tools for the medicinal chemists dedicated to discovering the next generation of medicines.
References
- Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.
- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(18), 6813-6823.
- Wang, X., et al. (2016). Discovery of potent c-MET inhibitors with new scaffold having different quinazoline, pyridine and tetrahydro-pyridothienopyrimidine headgroups. Molecules, 21(5), 624.
- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
- Barros, F. W. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 26-34.
-
PubChem. (n.d.). 3-Bromo-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
- Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.
- Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-547.
- Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
- Devine, E., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1266.
- Madrid, M., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6882-6886.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
- Howard, S., et al. (2009). Microtubule dynamics. Current Biology, 19(15), R644-R645.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules, 26(23), 7069.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]
Methodological & Application
Synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline from 3-bromo-4-methoxyaniline
Application Note: High-Fidelity Synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Part 1: Introduction & Strategic Analysis
1.1 Executive Summary The target molecule, This compound , represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) where the 3-halo-4-methoxy motif modulates metabolic stability and binding affinity.[1]
This guide addresses the critical challenge of synthesizing secondary anilines: avoiding over-alkylation . While direct alkylation with alkyl halides often leads to inseparable mixtures of mono- and di-alkylated products, Reductive Amination is identified here as the superior "Best Practice" methodology.[1] It offers kinetic control, high chemoselectivity, and operational simplicity.
1.2 Retrosynthetic Logic The disconnection of the C–N bond reveals two primary forward pathways:
-
Route A (Preferred): Reductive amination using cyclopropanecarbaldehyde.[1]
-
Route B (Alternative): Nucleophilic substitution using (bromomethyl)cyclopropane.[1]
1.3 Pathway Visualization
Figure 1: Strategic disconnection showing the preferred Reductive Amination pathway (Route A) versus Direct Alkylation (Route B).
Part 2: Detailed Experimental Protocol
Method A: Reductive Amination (The Gold Standard)
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the aryl bromide.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-bromo-4-methoxyaniline | 1.0 | Limiting Reagent |
| Cyclopropanecarbaldehyde | 1.2 | Electrophile |
| NaBH(OAc)3 | 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1-2 | Catalyst (Activates Imine) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 – 0.2 M Concentration |[1][2]
Step-by-Step Procedure:
-
Imine Formation (In Situ):
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, charge 3-bromo-4-methoxyaniline (1.0 equiv) and 1,2-Dichloroethane (DCE) (10 mL per gram of aniline).
-
Add Cyclopropanecarbaldehyde (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]
-
Observation: The solution may darken slightly.[1] Stir at Room Temperature (20–25 °C) for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in a single portion.
-
Note: Mild gas evolution (H2) may occur; ensure the vessel is vented (e.g., via a needle/balloon or bubbler).[1]
-
Stir the suspension vigorously at Room Temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 until pH ~8–9. Stir for 15 minutes to decompose excess borohydride.
-
Separate the layers.[1][3] Extract the aqueous phase twice with Dichloromethane (DCM) .
-
Combine organic layers and wash with Brine .[1]
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[4][5]
-
-
Purification:
Method B: Direct Alkylation (Alternative)
Rationale: Use only if the aldehyde is unavailable.[1] Requires strict control to prevent dialkylation.[1]
-
Dissolve 3-bromo-4-methoxyaniline (1.0 equiv) in DMF (5 mL/g).
-
Add K2CO3 (2.0 equiv) and stir for 10 mins.
-
Add (Bromomethyl)cyclopropane (0.95 equiv – slight deficit to prevent over-alkylation).
-
Heat to 60 °C for 12 hours.
-
Critical Step: Stop reaction at ~80% conversion to minimize dialkylation.
-
Standard aqueous workup (EtOAc/Water).[1]
Part 3: Analytical Validation (Self-Validating System)
Confirm the identity of your product using these diagnostic signals.
1. Proton NMR (1H NMR, 400 MHz, CDCl3) Predictions:
-
Aryl Protons: Look for the specific 1,2,4-substitution pattern.[1]
-
d ~ 6.95 ppm (d, J=2.5 Hz, H-2, ortho to Br/Amino)
-
d ~ 6.78 ppm (d, J=8.8 Hz, H-5, ortho to OMe)
-
d ~ 6.55 ppm (dd, J=8.8, 2.5 Hz, H-6)
-
-
Methoxy Group: s ~ 3.82 ppm (3H).[1]
-
N-CH2 Group: d ~ 2.95 ppm (2H, J=7.0 Hz).[1] Diagnostic for secondary amine formation.
-
Cyclopropyl Core:
-
m ~ 1.05 ppm (1H, CH-methine)[1]
-
m ~ 0.55 ppm (2H, CH2)
-
m ~ 0.25 ppm (2H, CH2)
-
2. Mass Spectrometry (LC-MS):
-
ESI (+): Expect [M+H]+ peaks at 256.0 and 258.0 (1:1 ratio due to 79Br/81Br isotopes).[1]
-
Validation Check: If you see a mass of ~310, you have formed the tertiary amine (dialkylation) – check your stoichiometry.[1]
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Wet solvent or old reducing agent.[1] | Use anhydrous DCE; use fresh NaBH(OAc)3 bottle.[1] |
| Formation of Tertiary Amine | Excess aldehyde or high temp.[1] | Strictly maintain 1.2 equiv aldehyde; keep at RT. |
| Sticky/Gummy Workup | Boron salts complexing with amine.[1] | Perform a "Tartrate Wash": Wash organic layer with 10% aqueous Potassium Sodium Tartrate (Rochelle's Salt).[1] |
| Unreacted Aniline | Steric or electronic deactivation.[1] | Increase AcOH to 2.0 equiv; heat to 40 °C gently. |
Part 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]
-
Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] [1]
-
Eisai R&D Management Co., Ltd. (2006).[1] Process for Preparation of Quinoline Derivatives (Lenvatinib Intermediates). US Patent 7,612,208.[1][7] (Describes similar 3-halo-4-methoxy aniline chemistry).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Process For The Preparation Of Lenvatinib [quickcompany.in]
Application Note: One-Pot Synthesis of N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline via Reductive Amination
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline, a valuable secondary amine intermediate for pharmaceutical and agrochemical research. The described method is a one-pot reductive amination procedure utilizing the mild and selective reducing agent sodium triacetoxyborohydride (STAB). This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization data, and key process considerations to ensure a high-yield, high-purity synthesis.
Introduction & Significance
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for forming carbon-nitrogen bonds.[1][2][3] This reaction class is fundamental in the synthesis of countless amine-containing molecules, which are prevalent in active pharmaceutical ingredients. The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[4][5]
Direct alkylation of anilines is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products that are challenging to separate.[1] Reductive amination circumvents this issue by offering a more controlled, stepwise approach that can be performed in a single reaction vessel ("one-pot"), enhancing operational efficiency.[6][7]
This protocol focuses on the reaction between 3-bromo-4-methoxyaniline and cyclopropanecarbaldehyde. The resulting product, N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline, incorporates a desirable cyclopropylmethyl moiety, a common structural motif in medicinal chemistry known for its unique conformational and metabolic properties.
Chemical Principles & Rationale
The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The chosen reagent must selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[5][6]
The Reaction Mechanism
The reaction proceeds through two key stages within the same pot:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine (3-bromo-4-methoxyaniline) on the carbonyl carbon of the aldehyde (cyclopropanecarbaldehyde). This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity. The resulting carbinolamine intermediate then dehydrates to form an imine, which is subsequently protonated by the acidic medium to generate a reactive iminium ion.
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (STAB), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
While several reducing agents can be used for reductive amination, such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), STAB offers significant advantages for this one-pot procedure.[1][7]
-
Selectivity: STAB is a milder reducing agent compared to NaBH₄.[6][7] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards the more electrophilic iminium ion intermediate.[6] This selectivity is crucial for preventing the wasteful reduction of the starting cyclopropanecarbaldehyde to cyclopropylmethanol.[7]
-
Safety and Convenience: Unlike sodium cyanoborohydride, STAB is non-toxic and does not risk the release of hazardous hydrogen cyanide gas, especially in the weakly acidic conditions required for imine formation.[1][3]
-
Compatibility: STAB is effective in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and tolerates the presence of mild acid (acetic acid), which is often used to catalyze imine formation.[4][6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount |
| 3-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05[8] | 1.0 | 1.01 g (5.0 mmol) |
| Cyclopropanecarbaldehyde | C₄H₆O | 70.09 | 1.1 | 0.386 g (0.41 mL, 5.5 mmol) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.3 | 1.38 g (6.5 mmol) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 25 mL |
| Acetic Acid (optional) | CH₃COOH | 60.05 | 1.0 | 0.30 g (0.29 mL, 5.0 mmol) |
| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | - | - | ~30 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | As needed |
Reaction Workflow Diagram
Caption: Experimental workflow for the one-pot reductive amination.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyaniline (1.01 g, 5.0 mmol) and anhydrous dichloromethane (25 mL). Stir the mixture at room temperature (RT) until the aniline is fully dissolved.
-
Addition of Aldehyde: Add cyclopropanecarbaldehyde (0.41 mL, 5.5 mmol, 1.1 equiv.) to the solution. If the aniline is a weak nucleophile, acetic acid (0.29 mL, 5.0 mmol, 1.0 equiv.) can be added at this stage to catalyze imine formation.[6] Stir for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.38 g, 6.5 mmol, 1.3 equiv.) to the reaction mixture in three portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline has been consumed (typically 4-16 hours).
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL) while stirring. Continue stirring for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically upfield, between 0.2-1.2 ppm), the methylene bridge protons (~3.0 ppm), the aromatic protons, and the methoxy group singlet (~3.8 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₁₅BrNO⁺), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
-
TLC: Rƒ value will depend on the eluent system used for chromatography.
Troubleshooting & Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of STAB can be added. Ensuring anhydrous conditions is critical, as STAB is water-sensitive.[3]
-
Side Product Formation: The primary side product is often the alcohol resulting from aldehyde reduction. This indicates that the reducing agent is too reactive or the imine formation is too slow. Using STAB as recommended minimizes this.[7]
-
Dialkylation: The formation of a tertiary amine is generally slow with STAB but can occur.[6] Using a slight excess of the amine relative to the aldehyde can sometimes suppress this, although it complicates purification. The described stoichiometry is optimized to avoid this.
-
Purification: The product amine is basic and may streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can improve peak shape and separation.
Safety Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent. Sodium triacetoxyborohydride can react with water to release hydrogen gas; quench carefully.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Lecture Notes. [Link]
-
PubChem. N-cyclopropyl-4-methoxyaniline. [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Bromo-4-methoxyaniline | CAS 19056-41-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Selective N-Monoalkylation of 3-Bromo-4-methoxyaniline
Executive Summary
This guide details the protocol for the selective N-monoalkylation of 3-bromo-4-methoxyaniline (CAS 19056-41-8) using (bromomethyl)cyclopropane . This transformation is a critical step in the synthesis of tyrosine kinase inhibitors and other pharmacophores requiring the N-cyclopropylmethyl motif.
The core challenge in this synthesis is chemoselectivity : preventing the formation of the N,N-dialkylated byproduct while maintaining high conversion of the moderately nucleophilic aniline. This protocol utilizes the Cesium Effect in a polar aprotic solvent to maximize mono-selectivity and yield.
Mechanistic Insight & Reaction Design
The Chemical Challenge[1]
-
Substrate Electronics: The 4-methoxy group acts as an Electron Donating Group (EDG), activating the amine. However, the 3-bromo group (Inductive withdrawing,
) slightly deactivates the ring. The net result is a nucleophile of moderate reactivity. -
The Selectivity Trap: Once the first alkyl group is added, the resulting secondary amine is more nucleophilic than the primary aniline starting material (due to the inductive donation of the alkyl group). This creates a kinetic preference for the second alkylation event, leading to the unwanted tertiary amine.
-
Reagent Stability: (Bromomethyl)cyclopropane contains a strained ring. While stable under standard
conditions, harsh Lewis acids or radical conditions can trigger ring-opening rearrangements (homoallyl formation).
The Solution: The Cesium Effect
We employ Cesium Carbonate (
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the competitive over-alkylation step.
Experimental Protocol
Reagents & Materials
| Component | Equiv. | Role | CAS No. |
| 3-Bromo-4-methoxyaniline | 1.0 | Substrate | 19056-41-8 |
| (Bromomethyl)cyclopropane | 1.1 | Alkylating Agent | 7051-34-5 |
| Cesium Carbonate ( | 1.5 | Base | 534-17-8 |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) | 7681-11-0 |
| DMF (Anhydrous) | - | Solvent (0.2 M conc.) | 68-12-2 |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 3-bromo-4-methoxyaniline (1.0 g, 4.95 mmol) and anhydrous DMF (25 mL). Stir until fully dissolved.
-
Base Addition: Add
(2.42 g, 7.42 mmol) and KI (82 mg, 0.5 mmol) in a single portion. The mixture will appear as a suspension.-
Note: KI acts as a nucleophilic catalyst, converting the alkyl bromide to the more reactive alkyl iodide in situ.
-
-
Reagent Addition: Add (bromomethyl)cyclopropane (0.53 mL, 5.45 mmol) dropwise via syringe over 5 minutes.
-
Critical: Do not dump the reagent. Slow addition keeps the concentration of alkylating agent low relative to the aniline, favoring mono-alkylation.
-
Phase 2: Reaction & Monitoring
5. Heating: Heat the reaction mixture to
- Starting Material (SM):
- Mono-Product:
[1] - Di-Product:
(Non-polar spot near solvent front)
- Termination: Stop heating when SM is consumed (<5%) or if the di-alkylated spot becomes prominent. Typical time: 4–6 hours.
Phase 3: Workup & Purification
8. Quench: Cool to room temperature and pour into water (100 mL).
9. Extraction: Extract with Ethyl Acetate (
- Gradient: 0%
15% EtOAc in Hexanes. - Elution Order: Dialkylated
Monoalkylated (Target) SM.
Quality Control & Validation
Expected Analytical Data
To validate the synthesis, compare your results against these expected parameters.
| Technique | Parameter | Expected Signature |
| Cyclopropyl Ring | Multiplets at | |
| N- | Doublet at | |
| Amine Proton | Broad singlet at | |
| Aromatic Region | 3 distinct protons (splitting pattern consistent with 1,3,4-subst). | |
| MS (ESI) | Isotope Pattern |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and validation of the target amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet Reagents | Ensure DMF is anhydrous. KI must be dry. |
| High Dialkylation | Reagent Excess / High Temp | Reduce alkyl bromide to 1.0 eq. Lower temp to |
| Product Streaking | Residual DMF | Perform additional water washes during workup. |
| Cyclopropyl Ring Opening | Acidic Contamination | Ensure all glassware is base-washed. Avoid acidic workup. |
References
-
Salvatore, R. N., et al. (2001). Cesium effect: High chemoselectivity in direct N-alkylation of amines. Tetrahedron.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
PubChem. (2023). 3-Bromo-4-methoxyaniline Compound Summary. National Library of Medicine.
-
Hayat, S., et al. (2001). Selective N-alkylation of primary amines.[2] Tetrahedron Letters.
Sources
Application & Protocol: Buchwald-Hartwig Amination of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. This transformation is a key step in the synthesis of complex molecules, particularly within the pharmaceutical industry, where the resulting diarylamine scaffolds are prevalent in biologically active compounds.[1] This document offers in-depth mechanistic insights, practical guidance on parameter selection, a step-by-step experimental procedure, and a comprehensive troubleshooting section to empower researchers in achieving high-yield, reproducible results.
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient method for constructing C-N bonds.[2][3] Its development by Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of aryl amines, largely replacing harsher, traditional methods like the Ullmann condensation which often required high temperatures and suffered from limited scope.[2][3][4] The reaction's broad functional group tolerance and applicability to a wide range of substrates make it an indispensable tool in drug discovery and development.[1][5]
The substrate in focus, an electron-rich N-substituted aniline, presents a common yet important challenge. The electron-donating nature of the methoxy and N-alkylamino groups can influence the reactivity of the aryl bromide and the stability of the catalytic intermediates, necessitating careful optimization of the reaction conditions.[6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.[3][7][8] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle is generally accepted to comprise three fundamental steps:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the carbon-bromine bond of the aryl halide. This is often the rate-limiting step of the cycle and results in the formation of a Pd(II) complex.[3] For aryl bromides, this step is typically more facile than for the less reactive aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][9][10] The choice of base is critical; it must be strong enough to facilitate deprotonation but not so strong as to cause degradation of the substrates or catalyst.[5]
-
Reductive Elimination: This final, bond-forming step involves the elimination of the desired N-arylated amine product from the palladium center. This regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3] Bulky, electron-rich ligands are known to accelerate this step, which is crucial for achieving high turnover numbers.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Coupling with this compound
The success of coupling an electron-rich substrate like this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
-
Ligand Selection: The choice of ligand is arguably the most critical parameter. For electron-rich anilines and aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][13] These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and suppress side reactions.[11]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and commonly used ligand for a broad range of C-N couplings.[14]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for sterically hindered or electron-rich substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly active ligand, particularly effective for coupling primary amines.[8]
-
-
Base Selection: A strong, non-nucleophilic base is required. The most common and effective base for this type of transformation is sodium tert-butoxide (NaOt-Bu).[1][5] Its high basicity and moderate solubility in common organic solvents facilitate the deprotonation of the amine. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups, but they often require higher temperatures and longer reaction times.[9]
-
Solvent Choice: Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation.[15]
-
Toluene: A common and effective solvent due to its high boiling point and ability to dissolve most reagents. It is also favored for reactions with aryl bromides as it minimizes the inhibitory effects of iodide salts that can be problematic with aryl iodides.[4][8]
-
1,4-Dioxane: Another widely used solvent that often provides excellent results.[15][16]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane that has shown excellent performance in many cross-coupling reactions.[17]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine). Researchers should note that optimization may be required for different amine coupling partners.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)
-
Anhydrous, degassed toluene (to achieve ~0.1 M concentration)
-
Standard workup reagents: Ethyl acetate, deionized water, brine
-
Purification materials: Anhydrous sodium sulfate (Na₂SO₄), silica gel
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with a manifold
-
Syringes and needles for liquid transfer
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (2 mol%) and sodium tert-butoxide (1.4 equiv.). Seal the flask and connect it to an inert gas manifold. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts.[15]
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Illustrative Optimization Data
The following table presents hypothetical data from an optimization study to illustrate how changing key parameters can affect the reaction outcome. The goal is to maximize the yield of the desired coupled product.
| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | P(o-tol)₃ | NaOt-Bu | 100 | 24 | <10 | First-generation ligand, low activity.[2] |
| 2 | XPhos | K₃PO₄ | 100 | 24 | 45 | Weaker base requires longer time/higher temp. |
| 3 | RuPhos | NaOt-Bu | 80 | 18 | 88 | Good yield at a lower temperature. |
| 4 | XPhos | NaOt-Bu | 100 | 12 | 95 | Optimal conditions found. |
| 5 | XPhos | NaOt-Bu | 120 | 12 | 85 | Higher temp may cause catalyst decomposition.[15] |
| 6 | BrettPhos | NaOt-Bu | 100 | 12 | 92 | Also a highly effective ligand. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Reagents (especially solvent and amine) may contain water or oxygen, deactivating the catalyst.[15] 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine-Pd complex. 3. Low Temperature: The reaction may not have reached the necessary activation energy. | 1. Ensure Rigorous Inert Conditions: Use freshly dried, degassed solvents. Purify amines if necessary. Consider using a palladium precatalyst. 2. Switch to a Stronger Base: If using K₃PO₄ or Cs₂CO₃, switch to NaOt-Bu or LiHMDS.[5][18] 3. Increase Temperature: Incrementally increase the temperature (e.g., from 80°C to 110°C). |
| Formation of Palladium Black | 1. Catalyst Decomposition: This indicates the Pd(0) has precipitated out of the catalytic cycle. This can be caused by excessively high temperatures or the presence of impurities.[15] 2. Ligand Degradation: The phosphine ligand may have oxidized. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer duration.[15] 2. Screen Different Ligands: Some ligands offer greater thermal stability. Ensure all reagents are pure and the atmosphere is strictly inert. |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Competing Side Reaction: This occurs when a palladium-hydride species forms and reductively eliminates to give the arene instead of the desired amine. This can be more prevalent with certain substrates and conditions. | 1. Change the Ligand/Base Combination: This side reaction is highly dependent on the catalyst system. Screening different bulky phosphine ligands can often suppress it.[2] |
| Difficulty in Purification | 1. Persistent Impurities: Unreacted starting materials or byproducts are co-eluting with the product. 2. Palladium Contamination: Residual palladium may remain in the final product. | 1. Optimize the Reaction: Ensure the reaction goes to full conversion to simplify purification. 2. Post-Purification Treatment: After chromatography, dissolving the product and filtering through a plug of Celite or a specialized palladium scavenger can remove residual metal. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl cyclopropylmethylamines, which are valuable motifs in medicinal chemistry.[19][20] Success with electron-rich substrates like this compound is readily achievable through the careful selection of a modern palladium precatalyst, a bulky dialkylbiaryl phosphine ligand such as XPhos, a strong base like NaOt-Bu, and an anhydrous aprotic solvent. By following the detailed protocol and applying the troubleshooting guidance provided, researchers can confidently and efficiently execute this critical C-N bond-forming reaction.
References
-
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]
-
Andersson, T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760-765. [Link]
-
Li, Y., et al. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Retrieved February 27, 2026, from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved February 27, 2026, from [Link]
-
van der Westhuizen, D., et al. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]
-
Viciu, M. S., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11005-11018. [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 27, 2026, from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved February 27, 2026, from [Link]
-
The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 27, 2026, from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 27, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved February 27, 2026, from [Link]
-
SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 27, 2026, from [Link]
-
Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved February 27, 2026, from [Link]
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved February 27, 2026, from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved February 27, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 27, 2026, from [Link]
-
WJPMR. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. Retrieved February 27, 2026, from [Link]
-
Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 27, 2026, from [Link]
-
The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved February 27, 2026, from [Link]
-
PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 27, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 27, 2026, from [Link]
-
PubMed. (2016, March 18). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Retrieved February 27, 2026, from [Link]
-
PubMed. (2015, February 11). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. reddit.com [reddit.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline , a critical pharmacophore often utilized in the development of tyrosine kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR ligands.
While direct alkylation of anilines with alkyl halides is a common textbook approach, it frequently suffers from over-alkylation (dialkylation) and difficult purification profiles on a kilogram scale. To address these process risks, this guide prioritizes a Reductive Amination route using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, preserving the integrity of the cyclopropyl ring and the aryl bromide moiety while exclusively yielding the mono-alkylated product.
Key Advantages of This Protocol
-
Mono-Selectivity: >98% selectivity for the secondary amine.
-
Functional Group Tolerance: Mild conditions preserve the aryl bromide (susceptible to Pd-catalyzed reduction) and the cyclopropyl ring (susceptible to acid-catalyzed opening).
-
Scalability: Avoids chromatographic purification in favor of crystallization/salt formation workups.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the condensation of commercially available 3-bromo-4-methoxyaniline (CAS 19056-41-8) with cyclopropanecarbaldehyde .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Reagent | CAS No.[1][2] | Equiv.[3][4][5][6] | Role |
| 3-Bromo-4-methoxyaniline | 19056-41-8 | 1.0 | Limiting Reagent |
| Cyclopropanecarbaldehyde | 1489-69-6 | 1.1 - 1.2 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.4 - 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 64-19-7 | 1.0 - 2.0 | Catalyst / pH Control |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent (10 V) | Reaction Medium |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | N/A | Quenching Agent |
Note: Dichloromethane (DCM) or Tetrahydrofuran (THF) can be substituted for DCE if halogenated solvent restrictions apply, though DCE typically provides faster reaction rates for imine formation.
Step-by-Step Procedure
Step 1: Imine Formation (In Situ)
-
Charge a clean, dry reactor (equipped with overhead stirring and N2 inlet) with 3-bromo-4-methoxyaniline (1.0 equiv).
-
Add DCE (10 volumes relative to aniline mass). Stir to dissolve.
-
Add Acetic Acid (1.5 equiv). Rationale: Mild acidity catalyzes the dehydration of the hemiaminal intermediate to the imine.
-
Add Cyclopropanecarbaldehyde (1.1 equiv) dropwise over 15 minutes.
-
Stir the mixture at 20–25°C for 1–2 hours .
-
Checkpoint: Monitor by TLC or HPLC. The aniline peak should decrease, and a less polar imine peak may appear (though imines can be unstable on silica).
-
Step 2: Reduction 6. Cool the reaction mixture to 0–5°C . 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 30 minutes.
- Safety: STAB evolves hydrogen gas slowly upon reaction with protic sources; ensure adequate venting. Avoid rapid addition to prevent exotherms.
- Allow the reaction to warm to 20–25°C and stir for 4–12 hours .
- Mechanism:[3][7][8][6][9][10][11] STAB is less reactive than NaBH4 and will selectively reduce the protonated imine over the aldehyde, preventing the formation of cyclopropylmethanol byproduct.
Step 3: Workup & Isolation 9. Quench the reaction by slow addition of saturated aqueous NaHCO3 (5 volumes). Stir vigorously for 30 minutes until gas evolution ceases and pH > 7. 10. Separate the phases. Extract the aqueous layer with DCM (2 x 3 volumes). 11. Combine organic layers and wash with Brine (1 x 5 volumes). 12. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 4: Purification (Salt Formation) To ensure high purity without chromatography, convert the free base to the Hydrochloride salt. 13. Dissolve the crude oil in Ethanol or Ethyl Acetate (5 volumes). 14. Cool to 0°C and add HCl in Dioxane (4M) (1.1 equiv) dropwise. 15. A white to off-white precipitate should form. Stir for 1 hour at 0°C. 16. Filter the solid, wash with cold Ethyl Acetate, and dry under vacuum. 17. Yield: Expected 85–92%.
Process Logic & Critical Parameters
The following flowchart illustrates the decision-making process and critical control points (CCPs) for this synthesis.
Figure 2: Process flow diagram highlighting Critical Control Points (CCPs).
Why Reductive Amination over Alkylation?
Direct alkylation using (bromomethyl)cyclopropane requires strong bases (e.g., K2CO3, NaH) and elevated temperatures. This leads to two major impurities:
-
Dialkylation: Formation of the tertiary amine, which is chemically very similar to the secondary amine and difficult to remove.
-
Elimination: (Bromomethyl)cyclopropane can undergo elimination to methylenecyclopropane under basic conditions.
Reductive amination avoids these issues entirely. The imine intermediate is formed in equilibrium; once reduced, the resulting secondary amine is sterically hindered and less nucleophilic towards the aldehyde than the primary aniline, effectively stopping the reaction at the mono-alkylated stage [1].
Analytical Specifications
Target Molecule: this compound (Free Base)
-
Molecular Formula: C11H14BrNO
-
Molecular Weight: 256.14 g/mol
Expected NMR Data (Free Base in CDCl3):
-
1H NMR (400 MHz): δ 6.95 (d, J=2.5 Hz, 1H, Ar-H), 6.78 (d, J=8.8 Hz, 1H, Ar-H), 6.55 (dd, J=8.8, 2.5 Hz, 1H, Ar-H), 3.82 (s, 3H, OMe), 3.60 (bs, 1H, NH), 2.95 (d, J=7.0 Hz, 2H, N-CH2), 1.05 (m, 1H, CH-cyclopropyl), 0.55 (m, 2H), 0.25 (m, 2H).
-
Interpretation: The doublet at 2.95 ppm is characteristic of the methylene group adjacent to the nitrogen and cyclopropyl ring. The singlet at 3.82 ppm confirms the integrity of the methoxy group.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
ChemicalBook. "3-Bromo-4-methoxyaniline (CAS 19056-41-8) Product Properties." Link
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Org. Synth. "Reductive Amination: General Procedures." Organic Syntheses, Coll.[1][12][13] Vol. 10, 2004, p. 423. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 12. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 13. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
The Strategic Utility of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline as a Versatile Intermediate in Kinase Inhibitor Synthesis
Abstract
The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The dysregulation of protein kinases is a well-established driver of numerous human diseases.[1] Consequently, the design and synthesis of small molecules that can modulate the activity of specific kinases are of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline , a key intermediate in the synthesis of a new generation of kinase inhibitors. We will delve into its synthesis, purification, and characterization, and provide protocols for its utilization in the development of targeted therapeutics. The rationale behind the unique structural motifs of this compound—the substituted aniline core, the cyclopropylmethyl group, and the bromo and methoxy substituents—will be discussed in the context of structure-activity relationships (SAR) and their impact on kinase binding and pharmacokinetic properties.
Introduction: The Rationale for a Privileged Scaffold
Substituted anilines are a well-established "privileged scaffold" in the design of kinase inhibitors.[2] The aniline moiety is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for many Type I and Type II inhibitors.[2] The strategic functionalization of the aniline ring allows for the fine-tuning of a compound's potency, selectivity, and physicochemical properties.
The intermediate, This compound , incorporates several features designed to impart favorable characteristics to a final kinase inhibitor:
-
The 4-Anilino Core: Provides the foundational structure for hinge binding.
-
The Cyclopropylmethyl Group: This small, rigid carbocycle offers several advantages in drug design. It can enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and contribute to a more favorable entropic binding to the target protein due to its conformational rigidity.[3][4][5] The cyclopropyl group is a feature of numerous FDA-approved drugs.[4][6]
-
The 3-Bromo and 4-Methoxy Substituents: These groups on the aniline ring play a crucial role in modulating the electronic properties of the molecule and provide vectors for establishing further interactions within the ATP-binding pocket or for influencing the overall pharmacokinetic profile of the inhibitor.[7][8]
This guide will provide the necessary protocols to leverage these features in a drug discovery program.
Synthesis and Characterization of this compound
The synthesis of the title intermediate can be achieved through a straightforward and scalable two-step process starting from the commercially available 4-bromo-3-methoxyaniline. Two primary methods are presented: N-alkylation and reductive amination.
Physicochemical Properties and Safety Data
| Property | Value | Source |
| Molecular Formula | C11H14BrNO | Calculated |
| Molecular Weight | 256.14 g/mol | Calculated |
| Appearance | Off-white to light brown solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | - |
Safety Information: While specific toxicity data for this compound is not available, it should be handled with care as a bromo-aniline derivative. Bromo-anilines are generally considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[9][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9][10][11][12]
Synthetic Protocols
Method 1: N-Alkylation
This method involves the direct alkylation of 4-bromo-3-methoxyaniline with (bromomethyl)cyclopropane in the presence of a suitable base.
-
Materials:
-
4-bromo-3-methoxyaniline
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Step-by-Step Protocol:
-
To a round-bottom flask, add 4-bromo-3-methoxyaniline (1.0 eq) and the chosen solvent (e.g., ACN).
-
Add potassium carbonate (2.0-3.0 eq) to the suspension.
-
Add (bromomethyl)cyclopropane (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Method 2: Reductive Amination
This one-pot reaction involves the formation of an imine intermediate from 4-bromo-3-methoxyaniline and cyclopropanecarboxaldehyde, followed by in-situ reduction.[13][14][15]
-
Materials:
-
4-bromo-3-methoxyaniline
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Step-by-Step Protocol:
-
Dissolve 4-bromo-3-methoxyaniline (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Method 1.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final product.
Application in Kinase Inhibitor Synthesis: A Workflow
This compound is a versatile intermediate that can be elaborated into a variety of kinase inhibitor scaffolds. The following workflow outlines a general approach for the synthesis and evaluation of novel kinase inhibitors derived from this intermediate.
Caption: General workflow for kinase inhibitor development.
Protocols for Kinase Inhibition Assays
The evaluation of novel compounds derived from this compound requires robust and reliable kinase assays. Both biochemical and cell-based assays are crucial for determining the potency and selectivity of the synthesized inhibitors.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase of interest.[16][17]
-
Principle: The assay relies on the competition between a fluorescently labeled tracer and the test inhibitor for binding to a europium-labeled anti-tag antibody-bound kinase. Inhibition of tracer binding results in a decrease in the FRET signal.[16]
-
Materials:
-
Kinase of interest (tagged)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test inhibitor (serially diluted)
-
Kinase buffer
-
384-well microplate
-
-
Step-by-Step Protocol (General):
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Prepare a kinase/antibody mixture in kinase buffer.
-
Prepare the tracer solution in kinase buffer.
-
In a 384-well plate, add the test inhibitor solution.[17]
-
Add the kinase/antibody mixture to all wells.[17]
-
Add the tracer solution to initiate the binding reaction.[17]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC₅₀ value.
-
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][18][19]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[18]
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well microplate
-
-
Step-by-Step Protocol (General):
-
Perform the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test inhibitor.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound represents a strategically designed and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its constituent parts are rationally chosen to impart desirable properties for effective and selective kinase inhibition. The synthetic routes and assay protocols provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Through a systematic approach of synthesis, purification, characterization, and biological evaluation, new and potent therapeutic agents can be developed to address the ongoing challenges in the treatment of kinase-driven diseases.
References
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 22). Safety First: Handling 4-Bromoaniline with Care in Industrial Settings. Retrieved from [Link]
-
Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]
- Fry, D. W., et al. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276.
- Talele, T. T. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8191-8224.
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Grygorenko, O. O., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7831-7843.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. promega.com [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technopharmchem.com [technopharmchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. gctlc.org [gctlc.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. promega.com [promega.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Troubleshooting & Optimization
Technical Support Center: Preventing Over-Alkylation of 3-Bromo-4-methoxyaniline
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the selective monoalkylation of anilines is a notorious bottleneck in early-stage discovery and process scale-up.
This guide provides a deep-dive into the mechanistic pitfalls of alkylating 3-bromo-4-methoxyaniline and outlines field-validated, self-correcting protocols to ensure strict monoalkylation.
Root Cause Analysis: The "Runaway" Nucleophilicity Problem
To solve over-alkylation, we must first understand the specific electronic environment of 3-bromo-4-methoxyaniline.
The primary amine (-NH₂) is inherently nucleophilic. When it undergoes a single alkylation event, the newly attached alkyl group donates electron density via inductive effects (+I). This makes the resulting secondary amine more nucleophilic than the starting primary amine[1].
In 3-bromo-4-methoxyaniline, this effect is severely amplified. The methoxy group at the para position is strongly electron-donating via resonance (+M effect), which enriches the electron density on the nitrogen atom. Consequently, the secondary amine outcompetes the primary amine for the electrophile, triggering a rapid cascade toward tertiary amines and quaternary ammonium salts[1].
Fig 1. The runaway cascade of amine over-alkylation due to increasing nucleophilicity.
Troubleshooting FAQs
Q1: I attempted direct alkylation with an alkyl halide, but I'm getting a complex mixture. How can I salvage this approach? A1: Direct alkylation of primary amines is fundamentally difficult to control[1]. If your synthetic route strictly requires direct alkylation, you must manipulate the stoichiometry and addition rate. Use a large molar excess of 3-bromo-4-methoxyaniline (e.g., 3:1 to 5:1 ratio) relative to the alkyl halide. Add the alkyl halide dropwise over several hours using a syringe pump to maintain a near-zero concentration of the electrophile. However, be prepared for a tedious chromatographic separation to recover your excess starting material.
Q2: What is the most reliable method to achieve strictly mono-alkylated 3-bromo-4-methoxyaniline? A2: Reductive amination is the industry gold standard for this transformation. By reacting the aniline with an aldehyde or ketone, you form an imine intermediate. Because imines only form once on a given primary amine, the reaction is naturally halted at the mono-substituted stage[2]. Subsequent reduction yields the pure secondary amine[3].
Fig 2. Reductive amination workflow preventing over-alkylation via an imine intermediate.
Q3: My target requires a complex, chiral alkyl group that cannot be derived from an aldehyde or ketone. How do I prevent over-alkylation here? A3: When reductive amination is impossible, employ the Fukuyama Alkylation protocol. This involves protecting the primary amine with a Nosyl (2-nitrobenzenesulfonyl) group. The resulting sulfonamide is sufficiently acidic to be mono-alkylated, but the bulky, electron-withdrawing Nosyl group completely blocks a second alkylation event[4].
Fig 3. Fukuyama alkylation using a Nosyl protecting group to enforce strict monoalkylation.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems , meaning each protocol contains built-in checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Protocol A: Reductive Amination using NaBH(OAc)₃
Best for: Installing primary or secondary alkyl groups derived from available aldehydes/ketones.
-
Imine Formation: Dissolve 3-bromo-4-methoxyaniline (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours.
-
Causality: DCE is preferred over dichloromethane (DCM) as it allows for mild heating (up to 80 °C) if the imine formation is sterically hindered.
-
Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). The highly polar primary aniline spot should disappear, replaced by a distinct, less polar imine spot. Do not proceed until conversion is >95%.
-
-
Selective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 15 minutes. Warm to room temperature and stir for 4 hours.
-
Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It reduces the imine (or iminium ion) significantly faster than it reduces the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[2].
-
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Fukuyama Monoalkylation
Best for: Installing complex alkyl halides (R-X) where stereoretention or specific functional groups are required.
-
Nosylation: Dissolve 3-bromo-4-methoxyaniline (1.0 eq) in DCM. Add pyridine (2.0 eq) and cool to 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq). Stir for 2 hours at room temperature. Wash with 1N HCl, dry, and concentrate.
-
Alkylation: Dissolve the crude sulfonamide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq). Stir at 50 °C for 4–8 hours.
-
Causality: The highly electron-withdrawing nitro group lowers the pKa of the sulfonamide N-H to ~9, allowing mild bases like K₂CO₃ to deprotonate it[4]. The resulting anion is highly nucleophilic, but once alkylated, the steric bulk of the Nosyl group completely prevents over-alkylation.
-
Self-Validation Checkpoint: Analyze the intermediate via ¹H NMR. The highly deshielded sulfonamide N-H proton (typically appearing around 8.5–9.5 ppm) must completely disappear, confirming quantitative monoalkylation.
-
-
Deprotection: To the crude alkylated product in DMF, add thiophenol (1.2 eq) and DBU (2.0 eq). Stir at room temperature for 2 hours. The thiolate anion attacks the sulfur atom of the Nosyl group, liberating the pure secondary amine. Extract, wash thoroughly with water to remove DMF, and purify.
Quantitative Data Comparison
Use the following table to select the optimal synthetic strategy based on your project's constraints:
| Synthetic Strategy | Reagents / Catalyst | Typical Yield | Selectivity (Mono:Di) | Best Use Case |
| Direct Alkylation | R-X, K₂CO₃, MeCN | 30% – 50% | Poor (~ 60:40) | Only when starting aniline is cheap and can be used in massive excess (5:1). |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | 85% – 95% | Excellent (> 99:1) | Standard approach; highly scalable, mild conditions, excellent atom economy. |
| Fukuyama Alkylation | NsCl, R-X, Thiophenol | 75% – 85% | Excellent (> 99:1) | Required for complex, chiral alkyl halides that cannot be sourced as aldehydes. |
References
1.1 - BenchChem 2.5 - Master Organic Chemistry 3. 3 - Wikipedia 4.4 - ACS Publications
Sources
Technical Support Center: Purification of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with basic amine compounds. Here, we dissect the specific purification mechanics of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline and provide self-validating protocols to ensure high-recovery, high-resolution separations.
Molecular Profiling & The Causality of Streaking
To purify a molecule effectively, we must first understand its electronic and structural environment. This compound is a highly lipophilic secondary arylamine. The electron-donating para-methoxy group feeds electron density into the aromatic ring via resonance, which elevates the basicity of the amine nitrogen compared to an unsubstituted aniline. Furthermore, the secondary amine possesses an active N-H bond capable of acting as a strong hydrogen bond donor.
The Silanol Problem: Standard normal-phase chromatography relies on silica gel (SiO₂). The stationary phase consists of silica gel particles populated with surface silanol groups (Si-OH) that interact with polar compounds through hydrogen bonding and dipole interactions[1]. These silanols are mildly acidic. When your basic secondary amine encounters these acidic sites, an acid-base proton transfer occurs. This creates strong ionic binding between the protonated amine and the deprotonated silanol (Si-O⁻)[2].
Macroscopically, this manifests as severe peak tailing, irreversible adsorption, and "streaking" across the column, destroying your resolution and yield. To bypass this, we must alter the causality of the interaction by introducing a sacrificial base.
Mechanism of Silanol Deactivation by Triethylamine (TEA) on Silica Gel.
Self-Validating Experimental Protocol: TEA Deactivation
To prevent streaking, we must use a basic modifier to "deactivate" the acidic silanol groups on the silica surface[2]. The following protocol is a self-validating system: by pre-equilibrating the column, you ensure the stationary phase is universally neutralized before the sensitive analyte is introduced.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Determine your ideal solvent ratio via TLC (e.g., Hexane/Ethyl Acetate). Put 1-3 percent triethylamine (TEA) into your solvent system to neutralize the acid in the silica gel[3].
-
Slurry Preparation: In a beaker, mix your standard flash silica gel (230-400 mesh) with the TEA-modified mobile phase. Stir gently and let the slurry stand for 10–15 minutes. This dwell time is critical for the TEA to completely outcompete and mask the acidic silanols.
-
Column Packing: Pour the slurry into the glass column. Allow the silica to settle and pack it under gentle positive air pressure[4].
-
Pre-Equilibration (The Validation Step): Pass at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed. Do not skip this. If you fail to pre-equilibrate, a "deactivation front" will form. Your amine will outpace this front, hit untreated acidic silica at the bottom of the column, and streak.
-
Sample Loading: Dissolve your crude this compound in a minimum volume of the TEA-modified eluent and apply it evenly to the column head.
-
Elution: Proceed with flash chromatography. The target amine will now partition based purely on its polarity, yielding sharp, high-concentration fractions.
Quantitative Data: Modifier Selection & Troubleshooting
Use the tables below to optimize your mobile phase environment based on the specific impurities present in your crude mixture.
Table 1: Comparison of Mobile Phase Modifiers for Amine Chromatography
| Modifier | Optimal Concentration | Best Solvent System | Mechanism / Pros | Cons |
| Triethylamine (TEA) | 1.0% - 3.0% (v/v) | Hexane / Ethyl Acetate | Excellent sacrificial base; highly volatile for easy post-column removal. | Strong odor; can co-elute if not thoroughly dried. |
| Ammonium Hydroxide | 1.0% - 2.0% (v/v) | Dichloromethane / Methanol | Highly effective for highly polar amines requiring protic solvents. | Introduces trace water into the system. |
| Basic Alumina (Solid Phase) | N/A (Stationary Phase) | Hexane / Ethyl Acetate | Alumina acts as a basic or neutral medium, natively effective for the purification of amines[5]. | Lower theoretical plate count than silica; expensive. |
Table 2: Troubleshooting Matrix
| Symptom Observed | Root Cause Analysis | Corrective Action |
| Severe Tailing / Streaking | Unmasked silanol interactions. | Deprotonate your column with a solution of TEA in the base[4]. Pre-equilibrate with 3 CVs. |
| Co-elution of Impurities | Insufficient selectivity in current phase. | Switch solvent system (e.g., Hex/EtOAc to Toluene/Acetone) to alter partitioning dynamics. |
| Band Broadening (No Tailing) | Column overloading. | Ensure sample-to-silica mass ratio does not exceed 1:50. |
Frequently Asked Questions (FAQs)
Q1: My TLC looks perfect with 1% TEA, but the column still streaks. What is failing? A1: This is a classic symptom of insufficient column pre-equilibration. TLC plates have a very short run path and are pre-saturated in the developing chamber. In a column, if you just add TEA to the running eluent without passing 2-3 CVs through the bed before loading, the top layer of silica consumes all the TEA. Your amine hits the untreated acidic zone below it and streaks. Always pre-equilibrate.
Q2: I am trying to separate my target molecule from a closely related des-bromo impurity. TEA fixed the streaking, but they still co-elute. How do I improve resolution? A2: TEA deactivation only fixes tailing; it does not inherently change the selectivity of your solvent system. If two compounds co-elute as sharp peaks, you must change the orthogonal selectivity. Try switching from an aliphatic/ester system (Hexane/EtOAc) to an aromatic/ether system (Toluene/Diethyl Ether).
Q3: How do I remove the residual Triethylamine (TEA) from my purified this compound? A3: TEA has a boiling point of 89°C. It can usually be removed via extended rotary evaporation under a high vacuum. For stubborn traces, dissolve your purified product in dichloromethane or toluene and co-evaporate it 2-3 times. Because your target molecule is highly lipophilic, a quick aqueous wash (dissolve in organic solvent, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate) will also effectively strip out residual TEA without product loss.
Decision Tree for Troubleshooting Amine Streaking in Column Chromatography.
References
-
[2] BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem. 2
-
[5] University of Rochester. "Chromatography: The Solid Phase." 5
-
[1] Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." 1
Sources
Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Electron-Poor Anilines
As a Senior Application Scientist, I often assist researchers facing challenges with reductive amination, one of the most powerful C-N bond-forming reactions in a chemist's toolbox.[1][2] However, when one of the coupling partners is an electron-poor aniline, the reaction's efficiency can plummet. This guide is designed to help you diagnose and solve low conversion issues in these specific, challenging cases.
The core problem stems from the aniline's low nucleophilicity. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen atom, making it a poor nucleophile and a weak base.[3][4] This sluggishness directly impacts the first and often rate-limiting step of the reaction: the formation of the imine or iminium ion intermediate.[2][5]
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting parameters randomly, it's crucial to identify the root cause of the low conversion. Is the imine failing to form, or is the reduction step inefficient?
Answer: The first step is to determine whether the problem lies with imine formation or the subsequent reduction. The easiest way to do this is by monitoring the reaction mixture for the presence of the key intermediates.
-
Thin-Layer Chromatography (TLC): Co-spot your reaction mixture with your starting aldehyde/ketone and aniline. If you primarily see starting materials, imine formation is likely the issue.
-
¹H NMR Spectroscopy: Take a small aliquot from your reaction. The disappearance of the aldehyde proton (typically ~9-10 ppm) and the appearance of a new imine proton (~8-9 ppm) signal that imine formation is occurring. If the aldehyde signal remains strong and no imine is detected, you have an imine formation problem.
// Paths from check_imine no_imine [label="NO:\nImine formation is the bottleneck.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; yes_imine [label="YES:\nReduction step is the issue.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for No Imine Formation sol_no_imine_1 [label="Strategy 1:\nPromote Dehydration\n(Add Mol. Sieves, MgSO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_no_imine_2 [label="Strategy 2:\nUse Lewis Acid Catalyst\n(e.g., Ti(OiPr)₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_no_imine_3 [label="Strategy 3:\nIncrease Acidity\n(Switch from AcOH to TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Yes Imine Formation (Reduction Issue) sol_yes_imine_1 [label="Strategy 1:\nUse a More Powerful Reductant\n(e.g., BH₃·THF/TMSCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_yes_imine_2 [label="Strategy 2:\nCheck Reductant Quality & Stoichiometry\n(Use fresh reagent, increase equivalents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_yes_imine_3 [label="Strategy 3:\nChange Reaction Conditions\n(Increase temperature, change solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_imine; check_imine -> no_imine [label=" No"]; check_imine -> yes_imine [label=" Yes"];
no_imine -> sol_no_imine_1 [dir=back]; no_imine -> sol_no_imine_2 [dir=back]; no_imine -> sol_no_imine_3 [dir=back];
yes_imine -> sol_yes_imine_1 [dir=back]; yes_imine -> sol_yes_imine_2 [dir=back]; yes_imine -> sol_yes_imine_3 [dir=back]; } } Caption: Troubleshooting Decision Workflow for Reductive Amination.
Part 2: Addressing Imine Formation Failure
If your diagnostics point to a failure in imine formation, the equilibrium between the carbonyl compound/aniline and the imine/water needs to be shifted towards the product side.
Answer: You have several powerful options to promote the initial condensation step.
-
Water Removal (Le Châtelier's Principle): The formation of an imine from a carbonyl and an amine releases one equivalent of water. Removing this water from the reaction mixture will drive the equilibrium forward.
-
Action: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent.
-
-
Lewis Acid Catalysis: Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weak aniline nucleophile.[6][7]
-
Action: A common and effective Lewis acid for this purpose is titanium(IV) isopropoxide (Ti(OiPr)₄).[6] A two-step procedure is often best: first, mix the aniline, ketone/aldehyde, and Ti(OiPr)₄ and stir for several hours to pre-form the imine. Then, add the reducing agent.
-
-
Brønsted Acid Catalysis & pH Optimization: Mildly acidic conditions (pH 4-6) are generally optimal for imine formation.[6] The acid protonates the carbonyl oxygen, increasing its electrophilicity. However, if the pH is too low, the aniline becomes protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[6]
-
Action: For very unreactive anilines, switching from acetic acid (AcOH) to a stronger acid like trifluoroacetic acid (TFA) can be highly effective, especially when paired with a robust reducing agent like sodium triacetoxyborohydride (STAB).[8][9] This combination generates a more potent reductant in situ and ensures sufficient protonation to form the reactive iminium ion.
-
// Annotations { rank=same; RCHO; ArNH2; rank=same; Hemiaminal; Imine; Water; rank=same; Amine; } } } Caption: Reductive Amination Reaction Pathway.
Part 3: Solving the Reduction Step
If you've confirmed imine formation but are still seeing low conversion to the final amine product, the issue lies with your choice of reducing agent or the reaction conditions for the reduction itself.
Answer: While sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are workhorses for reductive amination, their effectiveness can diminish with challenging substrates.[3][6][10][11]
Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons & Considerations for Electron-Poor Anilines | Optimal pH |
| NaBH(OAc)₃ (STAB) | Mild, selective for iminium ions over carbonyls, non-toxic byproducts.[5][10][12] | Can be too slow for the unreactive iminium ions formed from electron-poor anilines. Reaction may require heat or a stronger acid co-reagent (TFA).[3][9] | ~4-6 |
| NaBH₃CN | Selective for iminium ions.[6][13] | Highly toxic (releases HCN at pH < 4), often sluggish with these substrates.[3][12] Requires careful pH control. | ~4-6 |
| NaBH₄ | Inexpensive, readily available. | Generally not selective; can reduce the starting aldehyde/ketone faster than the imine forms.[6] Best used in a two-step process after pre-forming the imine. | Neutral/Basic |
| BH₃·THF / NaBH₄ + TMSCl | Very powerful reducing systems. | Not selective, will reduce many functional groups. Must be used with care. Excellent for forcing difficult reactions to completion.[14] | N/A |
| H₂ / Catalyst (e.g., Pd/C) | Atom economical, "green" option.[2][15] | May not be compatible with reducible functional groups (e.g., nitro, cyano, alkenes).[3] Can require high pressure. | Neutral |
Answer: When standard methods fail, a more powerful reducing system is necessary. A protocol using borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride with chlorotrimethylsilane (TMSCl) in DMF has proven highly effective for difficult cases, often driving reactions to completion in under 30 minutes.[14]
-
Rationale: This combination creates a highly reactive borohydride species in situ. TMSCl may also act as a Lewis acid to activate the imine intermediate. The use of DMF as a solvent can significantly increase the reaction rate.
Part 4: Detailed Experimental Protocols
-
To a solution of the ketone/aldehyde (1.2 equiv.) and the electron-poor aniline (1.0 equiv.) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.5 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the aniline is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., EtOAc, DCM), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety Note: This reaction is highly exothermic and proceeds rapidly. Perform in a well-ventilated fume hood and use an ice bath for temperature control.
-
To a solution of the ketone/aldehyde (1.1 equiv.) and the electron-poor aniline (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (TMSCl, 2.5 equiv.) dropwise, maintaining the internal temperature below 10 °C.
-
Stir for 5 minutes, then add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 0 °C. The reaction is often complete within 15-30 minutes. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
-
Q: Can I pre-form and isolate the imine before reduction?
-
A: Yes, this is an excellent strategy, especially if your starting carbonyl is sensitive to reduction.[2] You can form the imine, often with azeotropic removal of water using a Dean-Stark apparatus, and then reduce the isolated imine in a separate step with a less selective reagent like NaBH₄.
-
-
Q: My reaction is clean but very slow. Can I heat it?
-
A: Yes. Gently heating the reaction (e.g., to 40-50 °C) can often increase the rate of both imine formation and reduction, particularly for STAB-mediated reactions. However, monitor for potential side product formation.
-
-
Q: What is the best solvent?
-
A: 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB reactions.[3] Tetrahydrofuran (THF) is also widely used. For the more reactive borane/TMSCl methods, DMF has been shown to accelerate the reaction significantly.
-
-
Q: Are there alternatives to hydride-based reducing agents?
References
-
ResearchGate.
-
Master Organic Chemistry.
-
Royal Society of Chemistry.
-
Wordpress (via organic-chemistry.org).
-
MDPI.
-
ACS Publications.
-
ResearchGate.
-
Thieme Connect.
-
Chemistry Steps.
-
NIScPR.
-
ACS Publications.
-
MDPI.
-
PMC.
-
Journal of Chemical and Pharmaceutical Research.
-
Wiley Online Library.
-
PubMed.
-
Merck Millipore/Sigma-Aldrich.
-
Interchim.
-
University of Liverpool.
-
Sigma-Aldrich.
-
Wikipedia.
-
YouTube.
-
Harvard University.
-
ResearchGate.
-
PMC.
-
Wiley Online Library.
-
Thieme E-Journals.
-
ACS Publications.
-
Sciforum.
-
Royal Society of Chemistry.
-
Chemistry Stack Exchange.
-
Organic Chemistry Portal.
-
ResearchGate.
-
White Rose Research Online.
-
Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium Triacetoxyborohydride [merckmillipore.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. interchim.fr [interchim.fr]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
This guide provides in-depth technical support for the purification of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges and provide robust, field-proven protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: How do I select an optimal recrystallization solvent for this compound?
A1: The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[1][2] Given the structure of this compound, which contains a polar aniline-ether moiety and non-polar aromatic and alkyl groups, both single and mixed-solvent systems are viable candidates.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start with solvents that share functional group similarities with the target compound.[3] Alcohols (like ethanol, isopropanol) are often effective for substituted anilines.[4]
-
Systematic Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL). A good candidate will dissolve the compound poorly at room temperature but completely upon heating.
-
Consider Mixed Solvents: If no single solvent is ideal, a binary system is often effective. This typically involves a "soluble" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[5] Common pairs include ethanol/water, ethyl acetate/heptane, and toluene/hexane.
The workflow below illustrates a systematic approach to solvent screening.
Caption: Workflow for selecting a recrystallization solvent.
Q2: My compound has formed an oil instead of crystals ("oiling out"). What causes this and how can I fix it?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution cooling too rapidly or the presence of impurities significantly depressing the melting point.[6][7]
Troubleshooting Steps:
-
Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point, then allow it to cool much more slowly.[6]
-
Lower the Cooling Rate: Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This prevents rapid cooling at the surface and encourages orderly crystal lattice formation.[6]
-
Change Solvents: If the issue persists, the boiling point of your solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.
-
Add a Seed Crystal: If you have a small amount of pure solid, adding a seed crystal to the slightly cooled, saturated solution can provide a nucleation site and promote crystallization over oiling.[8]
Q3: I've cooled the solution, but no crystals have formed. What should I do?
A3: This is a common issue that typically arises from two main causes: the use of excessive solvent or supersaturation.[7]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) under a fume hood. Allow the more concentrated solution to cool again.
-
Cool to a Lower Temperature: If crystals form but the yield is low, ensure the flask is thoroughly chilled in an ice-water bath for at least 20-30 minutes to maximize precipitation.[9]
Q4: The final product is still colored, even after recrystallization. How can I improve its appearance and purity?
A4: Colored impurities are common, especially with aniline compounds which can oxidize over time.[10][11]
Decolorization Strategy:
-
Use Activated Charcoal: After dissolving the crude compound in the minimum amount of hot solvent, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight). The charcoal adsorbs high-molecular-weight, colored impurities.
-
Perform a Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[1]
-
Proceed with Cooling: Collect the hot, decolorized filtrate and allow it to cool as you normally would to form pure, colorless crystals.
Caution: Using too much charcoal can lead to significant loss of your desired product due to adsorption.[4]
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound is not available in the published literature.[12] Researchers are encouraged to perform their own solubility screening. The table below serves as a template to record experimental findings.
| Solvent | Solubility at 20°C (mg/mL) | Solubility at Boiling (mg/mL) | Observations (Crystal Habit, Color) |
| Isopropanol | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetonitrile | |||
| Heptane | |||
| Ethanol/Water (9:1) | |||
| EtOAc/Heptane (1:5) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
This protocol is a standard method for compounds that show good temperature-dependent solubility in a single solvent.
Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar and a small volume of isopropanol. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding isopropanol in small portions until the solid just completely dissolves. The goal is to use the absolute minimum amount of boiling solvent.[8][9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2 minutes. Perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to promote the growth of larger crystals.[6]
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Break the vacuum and wash the crystals with a minimal amount of ice-cold isopropanol to rinse away any remaining soluble impurities.[8] Re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass or drying dish.
Protocol 2: Mixed-Solvent Recrystallization from Toluene/Heptane
This method is ideal when the compound is very soluble in one solvent (toluene) and poorly soluble in another (heptane).
Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of boiling toluene in an Erlenmeyer flask.
-
Induce Cloudiness: While keeping the solution hot, add heptane dropwise until a faint, persistent cloudiness appears. This indicates the solution is saturated.[3]
-
Re-clarify: Add a few more drops of hot toluene to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated at the boiling point.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold toluene/heptane mixture (using the same ratio as the final crystallization mixture) or pure, cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
This flowchart provides a visual guide to diagnosing and solving common recrystallization problems.
Caption: A troubleshooting flowchart for common recrystallization issues.
References
-
ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- Unknown.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents.
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
- Unknown.
- Unknown.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Unknown.
-
ChemRxiv. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
- Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
PubChem. 3-Bromo-4-methoxyaniline. [Link]
-
PubChem. N-cyclopropyl-4-methoxyaniline. [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to C13 NMR Chemical Shifts for the Cyclopropylmethyl Group in Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the cyclopropylmethyl moiety is a frequently incorporated structural motif. Its unique conformational and electronic properties can impart desirable characteristics to a molecule, such as metabolic stability and enhanced binding affinity. For researchers working with N-cyclopropylmethyl aniline derivatives, a thorough understanding of their spectroscopic signatures is paramount for unambiguous structure elucidation and the interpretation of structure-activity relationships. This guide provides an in-depth comparison of the 13C NMR chemical shifts for the cyclopropylmethyl group in a series of substituted anilines, supported by predicted data and established principles of NMR spectroscopy.
The Significance of 13C NMR in Structural Analysis
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Unlike 1H NMR, which focuses on the protons, 13C NMR allows for the direct observation of the carbon skeleton, with each unique carbon atom typically giving rise to a distinct signal. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, making 13C NMR an invaluable tool for identifying functional groups, determining stereochemistry, and probing the electronic effects of substituents.[1][2]
Understanding the Chemical Shifts of the Cyclopropylmethyl Group
The cyclopropylmethyl group presents a unique set of carbon environments: the methylene carbon (CH2) directly attached to the aniline nitrogen, the methine carbon (CH) of the cyclopropyl ring, and the two equivalent methylene carbons (CH2) of the cyclopropyl ring. The chemical shifts of these carbons are influenced by a combination of factors, including hybridization, inductive effects, and anisotropic effects from the aromatic ring.
To provide a comparative analysis, 13C NMR chemical shifts were predicted for a series of N-cyclopropylmethyl anilines with varying para-substituents on the aniline ring. These predictions were generated using a consensus approach from multiple established NMR prediction algorithms.[3][4][5][6][7]
Comparative Data of Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for the carbons of the cyclopropylmethyl group in a series of para-substituted N-cyclopropylmethyl anilines.
| Substituent (X) | Methylene (N-C H2) δ (ppm) | Cyclopropyl C H δ (ppm) | Cyclopropyl C H2 δ (ppm) |
| -NO2 | 55.8 | 10.5 | 4.2 |
| -CN | 55.5 | 10.6 | 4.3 |
| -Br | 55.1 | 10.8 | 4.5 |
| -H | 54.9 | 11.0 | 4.7 |
| -CH3 | 54.7 | 11.1 | 4.8 |
| -OCH3 | 54.5 | 11.2 | 4.9 |
| -NH2 | 54.2 | 11.4 | 5.1 |
Note: These values are predicted and may vary slightly from experimental data. The primary utility of this data is for observing trends and for comparative analysis.
Analysis of Substituent Effects
The data presented in the table reveals a clear trend in the 13C NMR chemical shifts of the cyclopropylmethyl group as a function of the para-substituent on the aniline ring.
-
Methylene Carbon (N-CH2): This carbon is the most sensitive to the electronic nature of the substituent. Electron-withdrawing groups (EWGs) such as -NO2 and -CN cause a downfield shift (higher ppm value), while electron-donating groups (EDGs) like -OCH3 and -NH2 result in an upfield shift (lower ppm value). This is a classic example of the inductive and resonance effects transmitted through the aromatic ring and the nitrogen atom. EWGs decrease the electron density around the nitrogen, which in turn deshields the attached methylene carbon, causing it to resonate at a lower field. Conversely, EDGs increase the electron density on the nitrogen, leading to increased shielding and an upfield shift.
-
Cyclopropyl Methine (CH) and Methylene (CH2) Carbons: The carbons of the cyclopropyl ring also exhibit a response to the aniline substituent, although to a lesser extent than the N-CH2 carbon. The trend is opposite to that observed for the N-CH2 carbon. EWGs on the aniline ring lead to a slight upfield shift for the cyclopropyl carbons, while EDGs cause a downfield shift. This can be attributed to the complex interplay of through-bond and through-space electronic effects. The electron-withdrawing nature of the substituted aniline nitrogen can lead to a slight polarization of the C-N bond, which in turn influences the electronic environment of the adjacent cyclopropyl ring.
Experimental Protocol: Acquiring 13C NMR Spectra
The following provides a generalized, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of an N-cyclopropylmethyl aniline derivative.
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the purified aniline derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with the signals of interest.[8][9]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to set the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved signals.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm for organic molecules).[1][2]
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required compared to 1H NMR.
-
Apply a relaxation delay between scans to ensure accurate integration, although quantitative analysis is not the primary goal here.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks if quantitative information is desired, though peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
-
Visualizing the Molecular Structure and Logic
To better understand the relationships between the different carbon atoms and the flow of electronic effects, a graphical representation is useful.
Caption: Molecular structure of a para-substituted N-cyclopropylmethyl aniline showing the key carbon atoms and the transmission of electronic effects from the substituent (X) to the cyclopropylmethyl group.
Conclusion
The 13C NMR chemical shifts of the cyclopropylmethyl group in N-substituted anilines are a sensitive probe of the electronic environment of the molecule. The N-methylene carbon is particularly responsive to the nature of the substituent on the aniline ring, with electron-withdrawing groups causing a downfield shift and electron-donating groups an upfield shift. While the effect on the distal cyclopropyl carbons is less pronounced and in the opposite direction, it is still observable. This guide provides a foundational understanding and a practical framework for researchers utilizing 13C NMR spectroscopy in the characterization of this important class of compounds. By combining predictive data with established spectroscopic principles, scientists can confidently assign structures and gain deeper insights into the electronic properties of their molecules.
References
-
CASPRE - 13C NMR Predictor. Available from: [Link]
-
Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines - ResearchGate. Available from: [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available from: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available from: [Link]
-
SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS - SID. Available from: [Link]
-
The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed. Available from: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available from: [Link]
-
Download NMR Predict - Mestrelab Research. Available from: [Link]
-
13 C NMR Spectrum of the product (3) | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Chemical shifts. Available from: [Link]
-
NMR Predictor - Documentation - Chemaxon Docs. Available from: [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - Semantic Scholar. Available from: [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. Available from: [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. Available from: [Link]
-
13 C NMR Chemical Shifts - Oregon State University. Available from: [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. Available from: [Link]
-
13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants... - ResearchGate. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
d3dt04388f1.pdf - The Royal Society of Chemistry. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available from: [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. CASPRE [caspre.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. NMR Predictor - Documentation [docs.chemaxon.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
A Researcher's Guide to the Elemental Analysis of C11H14BrNO: A Comparative Study of Analytical Techniques
In the landscape of drug development and chemical research, the precise determination of a compound's elemental composition is a cornerstone of its characterization. This guide provides an in-depth comparison of two robust analytical techniques for the elemental analysis of the organic compound C11H14BrNO, a molecule representative of many halogenated compounds encountered in pharmaceutical and chemical research. We will explore the methodologies of Combustion Analysis with Potentiometric Titration and the more contemporary Combustion-Ion Chromatography (CIC), offering field-proven insights and experimental data to guide researchers in their choice of analytical approach.
The Theoretical Blueprint: Elemental Composition of C11H14BrNO
Before delving into experimental methodologies, it is crucial to establish the theoretical elemental composition of our target molecule, C11H14BrNO. This provides the benchmark against which all experimental results will be compared.
With a molecular formula of C11H14BrNO, the molar mass is calculated to be approximately 256.14 g/mol .[1][2] Based on the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.01 g/mol , Br: 79.90 g/mol , N: 14.01 g/mol , O: 16.00 g/mol ), the theoretical elemental composition is as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 11 | 132.11 | 51.58% |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 5.52% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 31.19% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.47% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 6.25% |
| Total | 256.16 | 100.00% |
This theoretical composition serves as our "ground truth." The goal of any elemental analysis is to obtain experimental values that are in close agreement with these calculated percentages, thereby confirming the purity and empirical formula of the synthesized compound.
Method 1: The Classic Approach - Combustion Analysis with Potentiometric Titration
Combustion analysis is a long-established and reliable method for determining the elemental composition of organic compounds. For halogen-containing compounds, this is often coupled with potentiometric titration to quantify the halide ions produced upon combustion. The underlying principle is the complete oxidation of the sample in an oxygen-rich environment, followed by the absorption of the combustion products and subsequent titration.
Causality in Experimental Choices
The choice of an oxygen-rich atmosphere ensures the complete conversion of the organic matrix to simple gaseous products like CO2, H2O, and, in our case, hydrogen bromide (HBr). The subsequent absorption in an alkaline solution, such as potassium hydroxide, traps the acidic HBr as bromide ions (Br-). Potentiometric titration is then employed for its high precision and the ability to detect the endpoint of the titration without a visual indicator, which can be subjective. The use of a silver nitrate titrant is based on the highly specific and stoichiometric reaction between silver ions (Ag+) and bromide ions to form an insoluble silver bromide (AgBr) precipitate.[3]
Experimental Protocol: Combustion with Potentiometric Titration (Adapted from ASTM E442)
This protocol is a self-validating system, where the accuracy is confirmed through the analysis of a certified reference material alongside the unknown sample.
1. Sample Preparation and Combustion:
-
Accurately weigh 5-10 mg of the C11H14BrNO sample onto a piece of ashless filter paper.
-
Fold the filter paper to encapsulate the sample securely.
-
Place the wrapped sample into a platinum gauze sample holder.
-
Introduce an absorbing solution (e.g., 10 mL of 0.1 M potassium hydroxide) into a 500 mL thick-walled combustion flask.
-
Purge the flask with pure oxygen for several minutes to ensure an oxygen-rich environment.
-
Ignite the filter paper tail and immediately insert the sample holder into the flask, sealing it tightly.
-
Allow the combustion to proceed completely. The flask is then shaken to ensure full absorption of the combustion gases into the solution.
2. Titration:
-
After cooling, quantitatively transfer the absorption solution to a titration vessel.
-
Acidify the solution with nitric acid. This step is crucial to prevent the precipitation of silver oxide during titration.
-
Immerse a silver indicator electrode and a reference electrode into the solution, connected to a potentiometer.
-
Titrate the solution with a standardized solution of silver nitrate (e.g., 0.01 M AgNO3).
-
Record the potential (in millivolts) as a function of the volume of titrant added.
-
The endpoint of the titration is determined by the point of maximum inflection on the titration curve (potential vs. volume).
Experimental Workflow
Caption: Workflow for Combustion Analysis with Potentiometric Titration.
Method 2: The Modern Alternative - Combustion-Ion Chromatography (CIC)
Combustion-Ion Chromatography (CIC) represents a more modern and automated approach to elemental analysis.[4][5][6] It combines the efficiency of high-temperature combustion for sample decomposition with the high sensitivity and selectivity of ion chromatography for the separation and quantification of the resulting ions.
Causality in Experimental Choices
The rationale behind CIC lies in its ability to provide a rapid and simultaneous analysis of multiple halogens and sulfur from a single sample combustion.[7] The high-temperature combustion in a stream of oxygen ensures complete sample decomposition. The subsequent absorption of the gaseous products into an aqueous solution prepares the sample for injection into the ion chromatograph. Ion chromatography is chosen for its superior ability to separate different halide ions (e.g., F-, Cl-, Br-, I-) from each other and from other anions present in the sample matrix.[2] The use of a conductivity detector provides a sensitive and universal means of detecting the separated ions.
Experimental Protocol: Combustion-Ion Chromatography
1. Sample Preparation and Combustion:
-
Accurately weigh 1-5 mg of the C11H14BrNO sample into a ceramic or quartz boat.
-
Place the boat in the autosampler of the combustion system.
-
The sample is automatically introduced into a high-temperature (typically 900-1100 °C) furnace flushed with a continuous stream of oxygen.
-
The combustion gases are carried by the oxygen stream to an absorption module.
2. Absorption and Analysis:
-
In the absorption module, the gases are bubbled through an absorption solution (e.g., deionized water with a small amount of hydrogen peroxide to ensure complete oxidation).
-
The bromide from the combusted sample is trapped in the solution as bromide ions.
-
A fixed volume of the absorption solution is automatically injected into the ion chromatograph.
-
The sample is passed through a guard column and then an analytical column, where the bromide ions are separated from other anions.
-
The separated ions are detected by a conductivity detector.
-
The concentration of bromide is determined by comparing the peak area of the sample to a calibration curve generated from standards of known bromide concentration.
Experimental Workflow
Caption: Workflow for Combustion-Ion Chromatography (CIC).
Performance Comparison: Potentiometric Titration vs. Ion Chromatography
The choice between these two methods often depends on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation.
| Parameter | Combustion with Potentiometric Titration | Combustion-Ion Chromatography (CIC) |
| Principle | Combustion followed by precipitation titration. | Combustion followed by ion separation and conductivity detection. |
| Selectivity | High for total halides, but not specific for individual halogens if mixed. | Excellent for separating and quantifying individual halogens. |
| Sensitivity | Generally in the low milligram range. | High, capable of detecting parts-per-million (ppm) to parts-per-billion (ppb) levels.[5] |
| Accuracy | High, with typical accuracies of ±0.3% for bromine. | Very high, with accuracies often better than ±0.3%. |
| Precision | Good, with relative standard deviations (RSDs) typically below 1%. | Excellent, with RSDs often below 0.5%. |
| Sample Throughput | Lower, as it is a more manual process. | High, due to automation of combustion and analysis. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Interferences | Other substances that can be oxidized or reduced at the electrode surface can interfere. | High concentrations of other anions can potentially interfere with the chromatographic separation. |
Validation and Trustworthiness: Ensuring Data Integrity
In any scientific measurement, the trustworthiness of the data is paramount. Both described protocols are self-validating systems when performed correctly. The key to ensuring accuracy and traceability is the use of Certified Reference Materials (CRMs).
For the analysis of bromine, a suitable CRM such as NIST SRM 3184a Bromide (Br-) Standard Solution should be analyzed alongside the C11H14BrNO samples.[8][9] The experimental value obtained for the CRM should fall within the certified range provided by the National Institute of Standards and Technology (NIST). This practice validates the entire analytical process, from sample preparation to final calculation, and provides confidence in the results obtained for the unknown sample.
Additionally, performing replicate analyses of the C11H14BrNO sample can establish the precision of the measurement. The acceptable tolerance for elemental analysis results is typically within ±0.4% of the theoretical value.
Conclusion
Both Combustion with Potentiometric Titration and Combustion-Ion Chromatography are powerful techniques for the elemental analysis of C11H14BrNO.
-
Combustion with Potentiometric Titration remains a highly accurate and cost-effective method, particularly suitable for laboratories with lower sample throughput and where the primary goal is to determine the total bromine content.
-
Combustion-Ion Chromatography offers a more automated, sensitive, and high-throughput solution. Its ability to simultaneously determine multiple halogens makes it the preferred choice for complex samples and for laboratories with a high volume of analyses.
Ultimately, the selection of the most appropriate method will depend on the specific analytical needs, available resources, and the desired level of data detail. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently choose the best approach to ensure the accurate elemental characterization of their compounds.
References
-
PubChem. 2-Bromo-2-methyl-N-phenylbutanamide. National Center for Biotechnology Information. [Link]
-
ASTM International. ASTM E442-91(1996) Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]
-
Chemistry LibreTexts. Argentometric Titrations. [Link]
-
YouTube. Halogen Analysis using Combustion Ion Chromatography. [Link]
-
National Institute of Standards and Technology. Certificate of Analysis, Standard Reference Material® 3184a, Bromide (Br-) Standard Solution. [Link]
-
National Institute of Standards and Technology. SRM 3184 - Certificate of Analysis. [Link]
-
Japanese Pharmacopoeia. 2.42 Oxygen Flask Combustion Method. [Link]
-
SciSpace. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. [Link]
-
Global Electronics Association. Test Method for Total Halogen Content in Base Materials. [Link]
-
National Institute of Standards and Technology. Certificate of Analysis, Standard Reference Material® 2682c, Subbituminous Coal. [Link]
-
Digicollections.net. 2.4 Oxygen flask method. [Link]
-
U.S. Geological Survey. Bromide, titrimetric, hypochlorite oxidation. [Link]
-
PubMed. Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. [Link]
-
Studylib.net. Precipitation Titration: Determination of Chloride by the Mohr Method. [Link]
-
Royal Society of Chemistry. Determination of Chloride Ion Concentration by Titration (Mohr's Method). [Link]
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. As a halogenated aromatic amine, this compound warrants specific disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are not only compliant but are also grounded in a thorough understanding of the compound's chemical nature.
Core Principle: Hazard-Based Waste Management
The disposal protocol for any chemical is dictated by its hazard profile. This compound belongs to two chemical classes of concern:
-
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known to be toxic and are readily absorbed through the skin, presenting a dermal exposure hazard.[1][2] Some are also recognized as potential or confirmed carcinogens and mutagens.[2][3]
-
Halogenated Organic Compounds: Brominated organic molecules are listed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) as hazardous waste.[4] Their disposal requires specific treatment, often high-temperature incineration with specialized scrubbers, to prevent the formation and release of toxic and corrosive byproducts such as hydrogen bromide gas.[5][6]
Based on these classifications, this compound must be treated as Hazardous Waste . Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, ensure a robust safety barrier is in place. The rationale is to prevent all routes of exposure—inhalation, dermal contact, and ingestion.
| PPE Item | Specification | Justification |
| Gloves | Nitrile gloves, inspected before use. Use a proper glove removal technique to avoid skin contact.[9] | Prevents dermal absorption, a primary exposure route for aromatic amines.[2] |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[9] | Protects against splashes of solutions or accidental contact with solid particles, which can cause serious eye irritation.[10] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood provides primary containment to prevent inhalation of dust or vapors, which are potentially toxic.[12] For spill cleanup outside a hood, respiratory protection may be necessary.[9] |
Waste Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.[13]
Primary Directive: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[14]
Segregation Logic:
-
DO NOT mix with non-halogenated organic waste.[14]
-
DO NOT mix with acidic or basic waste streams.[13]
-
DO NOT mix with strong oxidizing agents.[6]
-
DO NOT dispose of in any drain or sewer system.[8]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Comprehensive Disposal Workflow.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]
-
Toxicity of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000). eCFR. Retrieved from [Link]
-
Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024). SKC Inc. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations. Retrieved from [Link]
-
3-Bromo-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]
-
Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Hazardous Waste Variations by State Matrix. (2023). Retail Industry Leaders Association. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
4-Methoxyaniline Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. ethz.ch [ethz.ch]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. international.skcinc.com [international.skcinc.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
